1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Description
This compound features a pyridazine core substituted at position 6 with a 4-fluorophenyl group and at position 3 with a piperidine-4-carboxamide moiety. The carboxamide nitrogen is further substituted with a (2-methoxyphenyl)methyl group. The compound’s design aligns with trends in medicinal chemistry, where pyridazine and piperidine scaffolds are leveraged for their pharmacokinetic and target-binding properties .
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-31-22-5-3-2-4-19(22)16-26-24(30)18-12-14-29(15-13-18)23-11-10-21(27-28-23)17-6-8-20(25)9-7-17/h2-11,18H,12-16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIVYVKRDARZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: Starting from a suitable precursor, the pyridazine ring can be formed through cyclization reactions.
Introduction of the fluorophenyl group: This step may involve a substitution reaction where a fluorophenyl group is introduced to the pyridazine ring.
Formation of the piperidine ring: The piperidine ring can be synthesized through a series of cyclization and reduction reactions.
Coupling with the carboxamide group: The final step involves coupling the piperidine ring with the carboxamide group using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts like palladium or platinum may be used to facilitate certain reactions.
Control of temperature and pressure: Reaction conditions are carefully controlled to ensure the desired product is obtained.
Purification techniques: Techniques like crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering a cellular response.
Pathways: The compound may influence signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
Key Observations :
- The pyridazine core in the target compound distinguishes it from pyrimidine-based analogs (e.g., ), which may alter electronic properties and binding affinity.
- Substitution at the carboxamide nitrogen (2-methoxyphenyl vs. 4-fluorophenyl in P85) influences hydrophobicity and steric interactions .
Substituent Effects on Bioactivity
- Fluorophenyl Groups : Compounds with 4-fluorophenyl substituents (e.g., ) are common in antiviral and kinase inhibitor studies due to enhanced metabolic stability and target engagement .
- Methoxyphenyl vs. Trifluoromethyl Groups : The 2-methoxyphenyl group in the target compound may improve solubility compared to bulkier substituents like trifluoromethyl () but reduce membrane permeability .
- Heterocyclic Linkers : Pyridazine (target) vs. oxazole () or isoxazole () alters π-π stacking and hydrogen-bonding capabilities, impacting target selectivity .
Antiviral and Kinase Inhibition
- Piperidine-4-carboxamide derivatives in demonstrated inhibitory activity against HCV entry, highlighting the scaffold’s versatility in viral targeting .
Biological Activity
The compound 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H22FN5O2
- Molecular Weight : 369.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. It has been shown to exhibit inhibitory effects on specific enzymes, such as monoamine oxidase (MAO), which plays a significant role in neurotransmitter metabolism.
1. Monoamine Oxidase Inhibition
Research indicates that related pyridazine derivatives demonstrate potent inhibitory activity against MAO-A and MAO-B. For instance, derivatives with similar structures have shown IC50 values ranging from 0.013 µM to 1.57 µM for MAO-B inhibition, suggesting that modifications can enhance selectivity and potency against these enzymes .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related piperidine derivatives have demonstrated significant antibacterial activity against various bacterial strains. The presence of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy, making it a candidate for further development in treating bacterial infections .
3. Cytotoxicity Studies
Cytotoxicity assays conducted on fibroblast cell lines indicate that certain derivatives exhibit low toxicity at therapeutic concentrations. For example, some compounds showed no significant cytotoxic effects at concentrations up to 100 µM, highlighting their safety profile for potential therapeutic use .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound T6 | MAO-B | 0.013 | 120.8 |
| Compound T3 | MAO-B | 0.039 | 107.4 |
| Compound T1 | MAO-A | 1.57 | - |
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 12.5 |
| Compound C | Pseudomonas aeruginosa | >100 |
Case Studies
A study published in the Journal of Medicinal Chemistry evaluated the synthesis and biological evaluation of pyridazine derivatives, including those structurally related to the compound . The findings indicated that modifications to the piperidine ring significantly influenced the inhibitory potency against MAO enzymes, suggesting avenues for further optimization .
Another investigation focused on the cytotoxic effects of similar compounds on L929 fibroblast cells, revealing that certain derivatives exhibited favorable safety profiles while maintaining efficacy against target enzymes .
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions starting with the formation of the pyridazine core, followed by functionalization of the piperidine-carboxamide moiety. Key steps include:
- Cyclization reactions under reflux in acetonitrile or dichloromethane (70–90°C) to form the pyridazin-3-yl scaffold .
- N-alkylation of the piperidine intermediate with a 2-methoxyphenylmethyl group using coupling agents like EDCI/HOBt in DMF at room temperature .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
- Purity control : Recrystallization from ethanol/water mixtures improves yield (reported up to 68%) .
Q. How can researchers confirm structural integrity and purity using analytical techniques?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 461.2) .
Q. What in vitro assays are suitable for evaluating inhibitory activity against target enzymes?
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PKC or MAPK isoforms) at 1–10 µM compound concentrations .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations via nonlinear regression .
- Solubility testing : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for bioavailability .
Advanced Research Questions
Q. How do the 4-fluorophenyl and 2-methoxyphenylmethyl groups influence pharmacokinetic properties?
- Lipophilicity : The 4-fluorophenyl group increases logP (predicted ~3.2), enhancing membrane permeability but reducing aqueous solubility. The 2-methoxyphenylmethyl moiety introduces steric hindrance, affecting metabolic stability .
- Metabolic stability : Cytochrome P450 (CYP3A4) assays show that fluorination reduces oxidative metabolism, while the methoxy group slows O-demethylation .
- Structure-Activity Relationship (SAR) : Trifluoromethyl or chloro substituents on the phenyl ring (as in analogs) improve target affinity by 2–3 fold, suggesting halogen bonding plays a role .
Q. What computational methods predict binding affinity with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- Quantum mechanical calculations : Density Functional Theory (DFT) optimizes ligand geometry and calculates electrostatic potential maps for pharmacophore modeling .
- MD simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability and binding free energy (MM-PBSA) .
Q. How can contradictory biological activity data between studies be resolved?
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may explain variability .
- Target engagement studies : Cellular thermal shift assays (CETSA) confirm direct target binding in physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
